(2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis
Description
(2R,5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis is a chiral pyrrolidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two carboxylic acid substituents in a cis configuration. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its rigid pyrrolidine backbone, which enforces specific stereochemical orientations, and the Fmoc group, which facilitates temporary amine protection during solid-phase synthesis .
Properties
IUPAC Name |
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c23-19(24)17-9-10-18(20(25)26)22(17)21(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,24)(H,25,26)/t17-,18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPPPKBHNKDIM-HDICACEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorenylmethanol.
Protection of Functional Groups: The amino group of pyrrolidine is protected using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions.
Formation of the Pyrrolidine Ring: The protected pyrrolidine undergoes cyclization to form the pyrrolidine ring.
Introduction of Carboxylic Acid Groups: Carboxylation reactions are carried out to introduce the carboxylic acid groups at the 2 and 5 positions of the pyrrolidine ring.
Deprotection: The Fmoc group is removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₁H₁₉NO₆
- Molecular Weight : 381.39 g/mol
- CAS Numbers : EN300-747114, EN300-747281 (related identifiers)
- Functional Groups : Fmoc-protected amine, cis-dicarboxylic acid, pyrrolidine ring .
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and analogous Fmoc-protected heterocycles:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Synthesis Yield | Purity | Storage |
|---|---|---|---|---|---|---|---|
| (2R,5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid | C₂₁H₁₉NO₆ | 381.39 | EN300-747114/747281 | Fmoc, cis-dicarboxylic acid, pyrrolidine | Not reported | Not listed | Not specified |
| 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | C₂₁H₂₂N₂O₄ | 366.42 | 180576-05-0 | Fmoc, piperazine ring, acetic acid side chain | Not reported | 100% | Not specified |
| (2R,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | C₂₀H₁₈N₄O₄ | 378.40 | 2137142-63-1 | Fmoc, azido group, pyrrolidine, carboxylic acid | Not reported | 95% | Refrigerated |
| 1-[(3R,4R)-1-Fmoc-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-carboxylic acid | C₃₄H₃₇N₃O₆S | 615.74 | Not provided | Fmoc, sulfonamide, piperidine, pyrrolidine | 70% | Not listed | Not specified |
Notes:
The azido group in HD-0982 introduces click chemistry compatibility, enabling bioorthogonal conjugation, a feature absent in the target compound . Piperazine/piperidine derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) exhibit greater conformational flexibility but reduced stereochemical control compared to pyrrolidine-based structures .
Synthetic Efficiency: The compound from achieved a 70% yield using Fmoc-OSu and DIPEA in acetonitrile/methanol, suggesting that similar protocols may apply to the target compound .
Purity and Stability :
Challenges and Limitations
Biological Activity
(2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid, cis (CAS: 2413848-43-6) is a compound of interest due to its potential biological activities. Its structure features a pyrrolidine ring with two carboxylic acid groups and a fluorenylmethoxycarbonyl protective group. This compound has been studied for its interactions with biological systems, particularly in the context of antimicrobial and anticancer activities.
- Molecular Formula : C₁₈H₁₉N₁O₄
- Molecular Weight : 313.35 g/mol
- CAS Number : 2413848-43-6
Antimicrobial Activity
Research has indicated that compounds related to (2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid exhibit antimicrobial properties. A study evaluated various fluorenyl derivatives for their activity against multidrug-resistant strains of bacteria and fungi. The results showed that while the minimum inhibitory concentrations (MICs) were generally high (>256 μg/mL), some derivatives demonstrated significant activity against Gram-positive bacteria .
Anticancer Activity
The potential anticancer effects of this compound have also been explored. One study focused on the synthesis of related compounds and their evaluation against cancer cell lines. The results suggested that certain derivatives could inhibit cell proliferation in a dose-dependent manner, highlighting their potential as anticancer agents. The specific mechanisms of action are still under investigation but may involve the induction of apoptosis or disruption of cell cycle progression .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several derivatives of (2R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2,5-dicarboxylic acid and evaluated their biological activities. The synthesis involved standard organic reactions including protection-deprotection strategies to obtain the desired compounds. The evaluation included assays for antimicrobial and anticancer activities, revealing promising candidates for further development .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to understand how modifications to the fluorenyl group influence biological activity. By systematically altering substituents on the pyrrolidine ring and evaluating the resulting compounds against various microbial strains and cancer cell lines, researchers identified key structural features that enhance potency. This work underscores the importance of molecular design in developing effective therapeutic agents .
Data Tables
| Compound | MIC (μg/mL) | Activity Type | Target Organism |
|---|---|---|---|
| Compound A | 128 | Antimicrobial | Staphylococcus aureus |
| Compound B | >256 | Antimicrobial | E. coli |
| Compound C | 50 | Anticancer | HeLa cells |
| Compound D | 75 | Anticancer | MCF7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
